molecular formula C₁₇H₂₀N₂O₈S B1146194 Zileuton O-glucuronide CAS No. 141056-63-5

Zileuton O-glucuronide

Número de catálogo: B1146194
Número CAS: 141056-63-5
Peso molecular: 412.41
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Zileuton O-glucuronide involves the enzymatic glucuronidation of Zileuton. This reaction typically occurs in the liver, where Zileuton is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound would likely involve biotransformation processes using liver microsomes or recombinant enzymes to catalyze the glucuronidation reaction. This method ensures a high yield of the metabolite under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: Zileuton O-glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal physiological conditions .

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action
Zileuton functions by inhibiting the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators that play a crucial role in conditions such as asthma, where they contribute to bronchoconstriction and airway inflammation. By reducing leukotriene synthesis, zileuton helps alleviate asthma symptoms and improve lung function .

Metabolism
Zileuton is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.7 hours. It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including zileuton O-glucuronide. This metabolite represents a significant pathway for zileuton's elimination from the body and may contribute to its overall pharmacological effects .

Clinical Applications

Asthma Management
this compound is primarily studied for its role in managing asthma. Clinical trials have demonstrated that zileuton can improve lung function and reduce the frequency of asthma exacerbations, particularly in patients who do not respond adequately to traditional bronchodilators or corticosteroids . The efficacy of zileuton has been confirmed through various studies that showed statistically significant improvements in lung function metrics such as forced expiratory volume (FEV1) .

Potential in Other Inflammatory Conditions
Research indicates that zileuton may have applications beyond asthma. Studies have explored its potential benefits in treating conditions characterized by chronic inflammation, such as:

  • Rheumatoid Arthritis : Investigations suggest that zileuton's anti-inflammatory properties may help manage symptoms associated with rheumatoid arthritis.
  • Inflammatory Bowel Disease : The compound's ability to modulate inflammatory pathways has led to studies examining its efficacy in inflammatory bowel diseases like Crohn's disease and ulcerative colitis.
  • Neurodegenerative Diseases : There is emerging interest in zileuton for its neuroprotective effects, particularly in relation to diseases such as Alzheimer's and Parkinson's disease, where chronic inflammation is a contributing factor .

Case Studies and Research Findings

Several case studies have highlighted the clinical effectiveness of zileuton and its metabolites:

  • Study on Asthma Patients : A randomized controlled trial involving over 5000 patients demonstrated that zileuton significantly reduced nighttime awakenings due to asthma symptoms compared to placebo .
  • Combination Therapy Research : Zileuton has been investigated for its role in combination therapies for chronic myeloid leukemia, showing potential synergy with other anti-cancer agents.
  • Safety Profile Analysis : Long-term studies assessing the safety profile of zileuton have indicated a low incidence of adverse effects, although monitoring for liver function is recommended due to potential hepatotoxicity associated with high doses .

Mecanismo De Acción

Zileuton O-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of Zileuton from the body. The glucuronidation process increases the solubility of Zileuton, allowing it to be more easily excreted via the kidneys .

Comparación Con Compuestos Similares

    Montelukast: Another leukotriene receptor antagonist used in asthma treatment.

    Zafirlukast: Similar to Montelukast, it blocks leukotriene receptors to prevent asthma symptoms.

Uniqueness: Zileuton O-glucuronide is unique in that it is a direct metabolite of Zileuton, formed through a specific enzymatic process. Unlike Montelukast and Zafirlukast, which act on leukotriene receptors, Zileuton and its metabolite work by inhibiting the synthesis of leukotrienes .

Actividad Biológica

Zileuton O-glucuronide is a significant metabolite of zileuton, a leukotriene synthesis inhibitor primarily used in the management of asthma. Understanding the biological activity of this compound is crucial for elucidating its pharmacokinetics, efficacy, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Zileuton functions by inhibiting 5-lipoxygenase (5-LO), an enzyme responsible for the production of leukotrienes (LTs) from arachidonic acid. These leukotrienes play a pivotal role in inflammatory responses associated with asthma and other respiratory conditions. By inhibiting 5-LO, zileuton reduces the synthesis of leukotrienes such as LTB4, LTC4, LTD4, and LTE4, leading to decreased airway inflammation and bronchoconstriction .

Pharmacokinetics

The pharmacokinetic profile of zileuton highlights its absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Zileuton is rapidly absorbed after oral administration with a bioavailability that varies based on formulation; the extended-release formulation (ZYFLO CR) shows approximately 39% relative bioavailability compared to immediate-release formulations under fasting conditions .
  • Distribution : The apparent volume of distribution is approximately 1.2 L/kg, with 93% protein binding primarily to albumin .
  • Metabolism : Zileuton undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4), resulting in several metabolites including two diastereomeric O-glucuronide conjugates which are major metabolites .
  • Excretion : The urinary excretion of zileuton and its metabolites accounts for most of the administered dose, with less than 0.5% excreted unchanged .

Biological Activity of this compound

This compound represents a significant metabolic pathway for zileuton. Its biological activity can be summarized as follows:

  • Inhibition of Leukotriene Synthesis : While zileuton directly inhibits leukotriene synthesis through 5-LO inhibition, its glucuronidated form may exhibit reduced pharmacological activity due to altered binding affinity and efficacy at the target enzyme.
  • Safety Profile : The formation of O-glucuronides is generally associated with detoxification processes; however, the specific biological activities and potential adverse effects of this compound require further investigation.

Study 1: Efficacy in Asthma Management

A clinical study assessed the efficacy of zileuton in patients with asthma. Results indicated that pretreatment with zileuton significantly attenuated bronchoconstriction induced by cold air challenge. The study also highlighted that patients experienced improved lung function metrics when treated with zileuton compared to placebo .

Study 2: Metabolism and Variability

Research utilizing radiolabeled zileuton demonstrated considerable inter-subject variability in metabolite formation. In particular, peak plasma levels for the inactive metabolite A-66193 were observed alongside significant levels of O-glucuronides. This variability underscores the need for personalized dosing regimens based on metabolic profiles .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and biological activities associated with zileuton and its glucuronide metabolite:

ParameterZileutonThis compound
Mechanism of Action 5-lipoxygenase inhibitorMetabolite with reduced activity
Bioavailability ~39% (ZYFLO CR)Not directly quantified
Volume of Distribution 1.2 L/kgNot established
Protein Binding 93%Unknown
Primary Metabolism Enzymes CYP1A2, CYP2C9, CYP3A4Not extensively studied
Excretion <0.5% unchangedNot quantified

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKQHWQVGZJRJ-UPZRFPAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858570
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141056-63-5
Record name Zileuton N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZILEUTON N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of Zileuton O-glucuronide being identified as a potential biomarker for depression in ESRD patients?

A1: The studies highlight that this compound showed significant differences in serum levels between ESRD patients with and without depression. [, ] This difference suggests its potential as a biomarker for diagnosing depression in this patient population. Further research is needed to validate its efficacy as a diagnostic tool and to understand the underlying biological mechanisms involved.

Q2: What are the limitations of using this compound as a biomarker based on the current research?

A2: While the research findings are promising, it's crucial to acknowledge the limitations. The studies involved a relatively small sample size. [, ] Larger-scale studies are essential to confirm these findings and to determine the sensitivity and specificity of this compound as a biomarker for depression in ESRD patients. Additionally, research should explore whether other factors, such as medication use or comorbidities, might influence this compound levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.